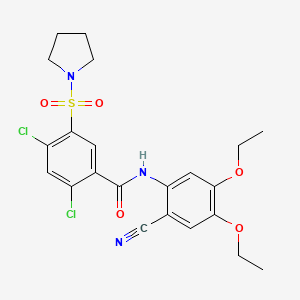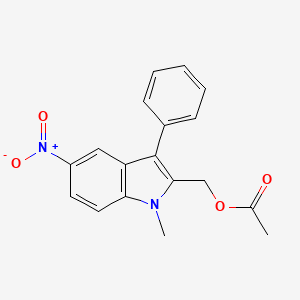
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide
説明
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are a type of medication that can suppress the immune system and reduce inflammation.
作用機序
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide selectively inhibits JAK3, which is a tyrosine kinase that is involved in the signaling pathway of cytokines. When a cytokine binds to its receptor, it activates JAK3, which then phosphorylates the receptor and initiates a cascade of intracellular signaling events. This leads to the activation of transcription factors, such as STATs, which regulate the expression of genes involved in immune responses. By inhibiting JAK3, 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide can block this signaling pathway and reduce the activation of immune cells, such as T cells and B cells.
Biochemical and Physiological Effects:
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases. It can reduce the infiltration of immune cells into inflamed tissues, such as the joints in rheumatoid arthritis. It can also reduce the production of cytokines, such as interferon-gamma and tumor necrosis factor-alpha, which are involved in the pathogenesis of many autoimmune diseases. In addition, 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide can reduce the proliferation and activation of T cells and B cells, which are the key players in the immune response.
実験室実験の利点と制限
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide has several advantages for lab experiments. It is a selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in immune responses. It has also been extensively studied in animal models of autoimmune diseases, which provides a wealth of data for researchers. However, 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide has some limitations for lab experiments. It is a potent immunosuppressant, which can affect the immune response in unpredictable ways. It can also have off-target effects on other JAK kinases, such as JAK1 and JAK2, which can complicate the interpretation of the results.
将来の方向性
There are several future directions for the study of 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide. One area of research is the development of more selective JAK3 inhibitors that can avoid the off-target effects on other JAK kinases. Another area of research is the identification of biomarkers that can predict the response to 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide in patients with autoimmune diseases. This can help to personalize the treatment and optimize the therapeutic outcomes. Finally, the combination of 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide with other immunomodulatory agents, such as biologics and small molecules, can be explored to enhance the efficacy and reduce the side effects of the treatment.
科学的研究の応用
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It is a selective inhibitor of JAK3, which is a key enzyme involved in the signaling pathway of cytokines, such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. By inhibiting JAK3, 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide can suppress the immune system and reduce inflammation, which is the underlying cause of many autoimmune diseases.
特性
IUPAC Name |
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3O5S/c1-3-31-19-9-14(13-25)18(12-20(19)32-4-2)26-22(28)15-10-21(17(24)11-16(15)23)33(29,30)27-7-5-6-8-27/h9-12H,3-8H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYZOMGUPLFOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCCC3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-{[4-[(2,4-difluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3745984.png)
![N-(2,4-dimethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B3745986.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B3746002.png)

![5-[(3-chlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B3746014.png)


![2,4-dichloro-7-nitrodibenzo[b,f]oxepine](/img/structure/B3746031.png)
![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}nicotinamide](/img/structure/B3746034.png)



![2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3746052.png)
